![molecular formula C28H37AuF6N2O4PS2+ B14891736 [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD21363041 is known as [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I). It has the molecular formula C28H36AuF6N2O4PS2 and a molecular weight of 870.66. This compound is a yellow powder and is often used in various chemical applications .
Preparation Methods
The synthesis of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) involves the reaction of 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl with gold(I) bis(trifluoromethyl)sulfonylimido. The reaction conditions typically include a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in industrial processes that require gold-based catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The gold center in the compound can interact with various substrates, facilitating chemical reactions. The molecular pathways involved include the activation of substrates through coordination with the gold center, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar compounds to [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) include other gold-based catalysts with different ligands. These compounds may have similar catalytic properties but differ in their reactivity and selectivity based on the ligands attached to the gold center. Some examples of similar compounds include:
- [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl]gold(I) chloride
- [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl]gold(I) acetate
The uniqueness of MFCD21363041 lies in its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic applications .
Properties
Molecular Formula |
C28H37AuF6N2O4PS2+ |
|---|---|
Molecular Weight |
871.7 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1/p+1 |
InChI Key |
RWMUXLGTNIZZMT-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

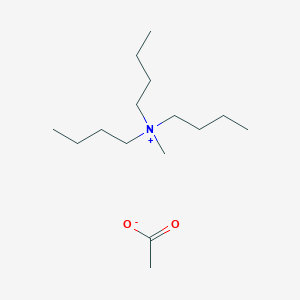
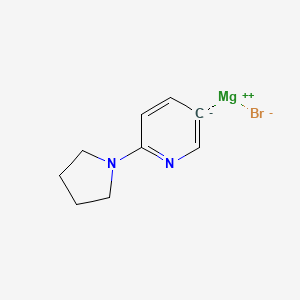
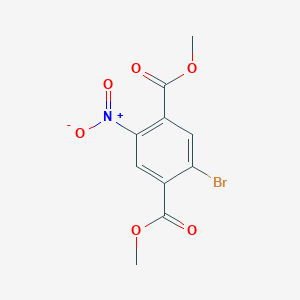
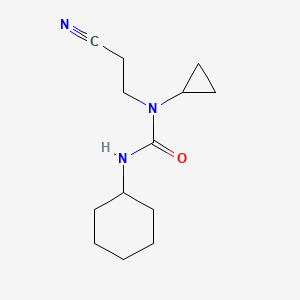

![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
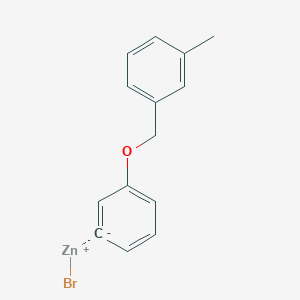
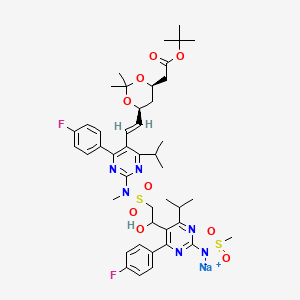


![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
